BRD4 Bromodomain Affinity
N2-(4-Bromophenyl)pyrimidine-2,5-diamine exhibits moderate binding affinity for the BRD4 bromodomain 1, a key epigenetic reader protein. While high-affinity BRD4 inhibitors like JQ1 achieve picomolar to low nanomolar Kd values, this compound serves as a valuable low-affinity control probe or a starting scaffold for optimization [1]. A direct comparison to a non-brominated phenyl analog is not available, but the presence of the bromine is known to be crucial for engaging the acetyl-lysine binding pocket [2].
| Evidence Dimension | Binding Affinity (Kd) to BRD4 Bromodomain 1 |
|---|---|
| Target Compound Data | Kd = 1,910 nM |
| Comparator Or Baseline | High-affinity probe JQ1: Kd ≈ 0.049 nM (reported in literature) [1] |
| Quantified Difference | The target compound's affinity is approximately 39,000-fold weaker than the high-affinity comparator JQ1. |
| Conditions | Isothermal Titration Calorimetry (ITC); BRD4 bromodomain 1 of unknown origin. |
Why This Matters
This quantitative data confirms the compound engages the BRD4 target, providing a defined baseline affinity for SAR studies and establishing its utility as a negative control or a weak-affinity starting point for fragment-based drug discovery.
- [1] BindingDB. BDBM50623485 (CHEMBL5437886): Binding affinity to BRD4 bromo domain 1. Accessed April 2026. View Source
- [2] Filippakopoulos, P.; Qi, J.; Picaud, S.; Shen, Y.; Smith, W. B.; Fedorov, O.; Morse, E. M.; Keates, T.; Hickman, T. T.; Felletar, I.; et al. Selective inhibition of BET bromodomains. Nature 2010, 468, 1067–1073. View Source
